molecular formula C17H20N2O B6499400 N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide CAS No. 101587-49-9

N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide

Cat. No. B6499400
CAS RN: 101587-49-9
M. Wt: 268.35 g/mol
InChI Key: NLVVIVAZFNNNRY-UHFFFAOYSA-N
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Description

“N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide” is a chemical compound that belongs to the class of organic compounds known as benzamides . It has a linear formula of C16H14N2O2 . It is a derivative of pyridine and is more basic than pyridine due to the resonance stabilization from the NMe2 substituent .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of “N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide” can be analyzed using various spectroscopic methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry . The ground state electronic characteristics of the complex configurations can be computed using the density functional theory (DFT) approach .

Scientific Research Applications

Benzamide Derivatives Synthesis:

Benzamides are widely used in pharmaceutical, paper, and plastic industries. A notable method involves direct condensation of benzoic acids and amines under ultrasonic irradiation using a Lewis acidic ionic liquid immobilized on diatomite earth. This green and efficient pathway yields benzamide derivatives, which serve as intermediates in therapeutic agent synthesis .

Drug Discovery and Medicinal Chemistry:

N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide has been extensively studied for its potential applications in drug discovery. Its unique structure makes it a valuable tool for medicinal chemistry research.

Ion-Pair Equilibrium Studies:

The compound’s ion-pair equilibrium properties find applications in biochemistry. Researchers have explored its role in DNA stability, protein identification, and ion-pair receptor development based on biological models .

Polymeric DNA Hydrogels:

While not directly related to F5019-0290, DNA hydrogels have gained attention in biomedical fields. These hydrogels can be used for molecular diagnostics, biosensing, cell culture, and potentially drug delivery systems for cancer therapy .

Space Applications:

Origami-based foldable and reconfigurable reflectarrays (RAs) are crucial for CubeSat missions. These RAs, including F5019-0290, offer small stowed volumes, reconfigurable electromagnetic performance, and beam-steering capabilities. They operate in the Ku-band and provide multiple pencil beams, making them suitable for space communication .

Inverse Synthetic Aperture Radar (ISAR) Imaging:

Compressive sensing-based ISAR imaging methods, although not directly tied to F5019-0290, have applications in image reconstruction from compressed data, resolution enhancement, and image reconstruction from gapped data .

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-19(2)16-10-8-14(9-11-16)12-13-18-17(20)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVVIVAZFNNNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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